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Compound of Interest

Compound Name:
1-Chloro-2-(2-

methylpropoxy)benzene

CAS No.: 60736-65-4

Cat. No.: B3042390

Get Quote

Technical Guide: 1-Chloro-2-(2-
methylpropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-Chloro-2-(2-
methylpropoxy)benzene, a halogenated aromatic ether. Due to the limited availability of direct

experimental data for this specific compound, this guide focuses on its presumptive synthesis

via the Williamson ether synthesis, providing a detailed experimental protocol. Furthermore, it

presents key identifiers and physicochemical properties of structurally related compounds to

offer valuable comparative insights. Safety considerations for handling the precursor materials

are also addressed. This document aims to serve as a foundational resource for researchers

interested in the synthesis and potential applications of this and similar molecules.
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Chemical Identifiers and Physical Properties
Direct identifiers and experimentally determined properties for 1-Chloro-2-(2-
methylpropoxy)benzene are not readily available in public databases. Therefore, this section

provides identifiers for the constituent reactants and physicochemical data for structurally

similar compounds to provide estimated values and context.

Reactant Identifiers
The proposed synthesis of 1-Chloro-2-(2-methylpropoxy)benzene involves the reaction of 2-

chlorophenol and an isobutyl halide.

Compound
Name

Synonym CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

2-Chlorophenol o-Chlorophenol 95-57-8 C₆H₅ClO 128.56

1-Chloro-2-

methylpropane
Isobutyl chloride 513-36-0 C₄H₉Cl 92.57

1-Bromo-2-

methylpropane
Isobutyl bromide 78-77-3 C₄H₉Br 137.02

Physicochemical Properties of Structural Analogs
The following table summarizes key physical properties of compounds structurally related to 1-
Chloro-2-(2-methylpropoxy)benzene to provide a basis for property estimation.
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Compound
Name

Structure
Boiling
Point (°C)

Melting
Point (°C)

Density
(g/cm³)

Refractive
Index (n_D)

Anisole

(Methoxyben

zene)

C₆H₅OCH₃ 154 -37.5 0.995 1.517

2-

Chloroanisole

o-

ClC₆H₄OCH₃
195-196 - 1.253 1.549

4-

Chloroanisole

p-

ClC₆H₄OCH₃
196-197 -1.5 1.169 1.534

Isobutoxyben

zene

C₆H₅OCH₂C

H(CH₃)₂
197-198 - 0.933 1.491

1-Chloro-4-

isobutoxyben

zene

p-

ClC₆H₄OCH₂

CH(CH₃)₂

235-237 - 1.05 1.51

Data is compiled from various chemical supplier databases and may represent predicted or

experimental values.

Proposed Synthesis: Williamson Ether Synthesis
The most direct and widely applicable method for the preparation of 1-Chloro-2-(2-
methylpropoxy)benzene is the Williamson ether synthesis.[1][2][3][4] This reaction involves

the deprotonation of a phenol (2-chlorophenol) to form a more nucleophilic phenoxide, which

then undergoes an S_N2 reaction with a primary alkyl halide (isobutyl halide).[1][2][3][4]

Reaction Scheme
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Caption: Proposed synthesis of 1-Chloro-2-(2-methylpropoxy)benzene.

Detailed Experimental Protocol
This protocol is a generalized procedure based on standard Williamson ether synthesis

methodologies and should be adapted and optimized as necessary.[3][5]

Materials:

2-Chlorophenol

1-Bromo-2-methylpropane (Isobutyl bromide)

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Deprotonation of 2-Chlorophenol:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

2-chlorophenol (1.0 eq) in a suitable solvent such as DMF or acetone.

Add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq).

Stir the mixture at room temperature for 30 minutes to an hour to form the sodium or

potassium 2-chlorophenoxide salt.

Nucleophilic Substitution:

To the stirred suspension, add 1-bromo-2-methylpropane (1.2 eq) dropwise at room

temperature.

Heat the reaction mixture to reflux (the temperature will depend on the solvent used,

typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

The reaction may take several hours to reach completion.

Work-up:

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a

small amount of diethyl ether.

If no precipitate is filtered, pour the reaction mixture into a separatory funnel containing

water.

Extract the aqueous layer three times with diethyl ether.

Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium

bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Purification:

Filter off the drying agent and concentrate the organic solution under reduced pressure

using a rotary evaporator to obtain the crude product.

Purify the crude product by vacuum distillation or column chromatography on silica gel to

yield pure 1-Chloro-2-(2-methylpropoxy)benzene.

Spectroscopic Data of Related Compounds
While specific spectra for 1-Chloro-2-(2-methylpropoxy)benzene are not available, the

following provides an overview of the expected NMR signals based on analogous structures.

¹H NMR Spectroscopy
Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in

the range of δ 6.8-7.4 ppm. The presence of the electron-donating isobutoxy group and the

electron-withdrawing chloro group will influence their precise chemical shifts.

Isobutoxy Protons:

The -OCH₂- protons will appear as a doublet around δ 3.8-4.0 ppm.

The -CH- proton will be a multiplet (septet or nonet) around δ 2.0-2.2 ppm.

The two -CH₃ groups will appear as a doublet around δ 1.0-1.1 ppm.

¹³C NMR Spectroscopy
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The

carbon attached to the oxygen (-C-O) will be the most downfield, likely in the δ 150-155 ppm

range. The carbon attached to the chlorine (-C-Cl) will also be downfield, typically around δ

125-130 ppm.

Isobutoxy Carbons:

-OCH₂-: ~δ 75 ppm

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3042390/docs?utm_src=pdf-body#1-chloro-2-2-methylpropoxy-benzene-cas-number-and-identifiers
https://www.benchchem.com/product/b3042390/docs?utm_src=pdf-body#1-chloro-2-2-methylpropoxy-benzene-cas-number-and-identifiers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3042390?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-CH-: ~δ 28 ppm

-CH₃: ~δ 19 ppm

Safety and Handling
2-Chlorophenol: Toxic and corrosive. It can cause severe skin burns and eye damage. It is

harmful if swallowed or inhaled.[6][7] Handle in a well-ventilated fume hood with appropriate

personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

1-Bromo-2-methylpropane (Isobutyl bromide): Flammable liquid and vapor. Causes skin and

eye irritation. Handle in a well-ventilated area away from ignition sources.

Sodium Hydroxide/Potassium Carbonate: Corrosive. Causes severe skin burns and eye

damage. Handle with appropriate PPE.

Solvents (DMF, Acetone, Diethyl Ether): Flammable and/or irritants. Handle in a well-

ventilated fume hood away from open flames.

It is crucial to consult the Safety Data Sheet (SDS) for each reagent before commencing any

experimental work.

Signaling Pathways and Biological Activity
There is no publicly available information regarding the interaction of 1-Chloro-2-(2-
methylpropoxy)benzene with any known signaling pathways or its biological activity.

Research in this area would be novel.

Conclusion
This technical guide provides a framework for the synthesis and characterization of 1-Chloro-
2-(2-methylpropoxy)benzene. While direct experimental data is lacking, the proposed

Williamson ether synthesis offers a reliable route for its preparation. The compiled data on

related compounds serves as a useful reference for predicting its properties and for the

analysis of the synthesized product. As with any chemical synthesis, appropriate safety

precautions must be strictly followed. Further research is needed to determine the

physicochemical properties, spectroscopic data, and biological activity of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cdnsciencepub.com [cdnsciencepub.com]

2. community.wvu.edu [community.wvu.edu]

3. ochemonline.pbworks.com [ochemonline.pbworks.com]

4. masterorganicchemistry.com [masterorganicchemistry.com]

5. The Williamson Ether Synthesis [cs.gordon.edu]

6. sigmaaldrich.cn [sigmaaldrich.cn]

7. carlroth.com [carlroth.com]

To cite this document: BenchChem. [1-Chloro-2-(2-methylpropoxy)benzene CAS number
and identifiers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3042390/docs#1-chloro-2-2-methylpropoxy-benzene-
cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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